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Compound of Interest

Compound Name: Diaveridine

Cat. No.: B1670400

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaveridine is a synthetic dihydrofolate reductase (DHFR) inhibitor. It functions as a
bacteriostatic agent and is frequently used in veterinary medicine as a coccidiostat and an
antibacterial synergist, often in combination with sulfonamides. This document provides
detailed application notes and protocols for dosing Diaveridine in animal studies, based on
available toxicological and pharmacokinetic data.

Mechanism of Action

Diaveridine selectively inhibits the bacterial and protozoal DHFR enzyme, which is a critical
component in the folic acid synthesis pathway. This pathway is essential for the production of
purines and ultimately DNA. By blocking this enzyme, Diaveridine prevents the synthesis of
tetrahydrofolate, leading to the cessation of bacterial or protozoal growth. When combined with
sulfonamides, which inhibit an earlier step in the same pathway (dihydropteroate synthase), a
synergistic and potent antimicrobial effect is achieved.
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Diagram illustrating the synergistic mechanism of action of Diaveridine and Sulfonamides.

Toxicity Data

Understanding the toxicity profile of Diaveridine is crucial for dose selection in research
studies. Below are summaries of acute and sub-chronic toxicity studies conducted in rodents.

Acute Toxicity

Table 1: Acute Toxicity of Diaveridine

] ) Route of
Species Strain . . LD50 Reference
Administration

Rat (Female) Wistar Oral 2330 mg/kg b.w. [1]
Rat (Male) Wistar Oral 3100 mg/kg b.w. [1]
> 2378 mg/kg
Rat Sprague Dawley  Oral b [2][3]
W
Mouse ICR Oral 1025 mg/kg b.w. [2][3]

Sub-chronic Toxicity

A 90-day feeding study in Wistar rats established a No-Observed-Adverse-Effect Level
(NOAEL).
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Table 2: Sub-chronic Toxicity of Diaveridine in Wistar Rats

. Approximate Daily Intake
Dietary Level (mg/kg) (malkg b.w.) Observed Effects
mg/kg b.w.

23 2.0-23 No adverse effects observed.

No adverse effects observed

230 21.0-235
(NOAEL).[1]
Significant decrease in body
1150 115.2-126.9 _ _
weights in both genders.[1]
Significant decrease in body
weights, organ weights,
hemoglobin, and red blood cell
2000 212.4-217.9

count. Histopathological
changes in kidneys, adrenals,

and liver.[1]

Another 90-day study in Sprague Dawley rats showed no toxicological effects at a dosage of 10
mg/kg body weight per day.[2][4]

Pharmacokinetic Data

Pharmacokinetic parameters of Diaveridine have been investigated in pigs and chickens,
revealing significant species-specific differences.

Table 3: Pharmacokinetic Parameters of Diaveridine in Pigs and Chickens (Single 10 mg/kg
b.w. Dose)
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Parameter Route Pigs Chickens Reference
Elimination Half-
] Intravenous 0.74+£0.28 h 3.44+£1.07h [5]
life (t¥23)
Oral 1.78+£041h 2.91+0.57h [5]
Oral (3H-DVD) 66.41 h 48.30 h [61[7]
Maximum
) 0.43+0.24 1.45 + 0.57
Concentration Oral [5]
pg/mL pg/mL
(Cmax)
0.49 £ 0.02 1.55+0.43
Oral (*H-DVD) [6]
pg/mL pg/mL
Time to Cmax
Oral 1.04+£0.67h 3.25+0.71h [5]
(Tmax)
Oral (*H-DVD) 2h 2h [6]
Oral
_ o 34.6% 72.2% [5]
Bioavailability (F)
Area Under the 411+1.13 12.87 £ 2.60
Intravenous [5]
Curve (AUCo-) pg-h/mL pg-h/mL
1.33+0.55 9.28 + 2.69
Oral [5]
pg-h/mL pg-h/mL

Therapeutic Dosing Recommendations

Diaveridine is most commonly used in combination with sulfonamides for the treatment and
prevention of coccidiosis and other bacterial infections in various animal species.

Table 4: Therapeutic Dosages of Diaveridine in Combination Products

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/28093774/
https://pubmed.ncbi.nlm.nih.gov/28093774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8803906/
https://www.researchgate.net/publication/357928591_Metabolite_Identification_and_Pharmacokinetic_Behavior_of_Diaveridine_in_the_Plasma_of_Pigs_and_Chickens_Based_on_Radioactive_Tracing_Coupled_With_LCMS-IT-TOF_Assay
https://pubmed.ncbi.nlm.nih.gov/28093774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8803906/
https://pubmed.ncbi.nlm.nih.gov/28093774/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8803906/
https://pubmed.ncbi.nlm.nih.gov/28093774/
https://pubmed.ncbi.nlm.nih.gov/28093774/
https://pubmed.ncbi.nlm.nih.gov/28093774/
https://www.benchchem.com/product/b1670400?utm_src=pdf-body
https://www.benchchem.com/product/b1670400?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

. L Combinatio Diaveridine  Administrat
Animal Indication . Reference
n Agent Dosage ion
20 mg
o Diaveridine
Coccidiosis, ] o
Sulfaquinoxal ~ HCIl per gm of  Oral (drinking
Poultry Fowl Cholera, [8]
) ine product (100 water)
Fowl Typhoid ]
gmin 200 L
water)
Leucocytozoo  Sulfaquinoxal  2-4 ppm in )
Poultry ) i ) Oral (in feed) 9]
n infection ine feed
26 mg
Diaveridine
S Sulphadimidi HCIl per gm of  Oral (drinking
Poultry Coccidiosis ]
ne Sodium product (1 g water)
in1-2L
water)
0.5 gm of
) product per o
) S Sulfaquinoxal ] Oral (drinking
Rabbits Coccidiosis ) liter of [8]
ine o water)
drinking
water
1 gm of
o product per 5 o
) o Sulphadimidi ) Oral (drinking
Rabbits Coccidiosis ] liters of [10]
ne Sodium o water)
drinking
water
Sheep, ) 3 gm of o
S Sulfaquinoxal Oral (drinking
Goats, Coccidiosis ) product per [8]
ine water)
Calves 10 kg b.w.
Sheep, Coccidiosis Sulphadimidi Initial: 2 g Oral
Goats, ne Sodium product/5 kg
Calves b.w.
Maintenance:
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Experimental Protocols
Pharmacokinetic Study Protocol

This protocol outlines a general procedure for determining the pharmacokinetic profile of
Diaveridine in an animal model, based on published studies.[4][5][6]
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A generalized workflow for a pharmacokinetic study of Diaveridine.

1. Animal Models:
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Select healthy, age- and weight-matched animals (e.g., Landrace/Doric Cross pigs, Cobb
500 broiler chickens).[4][6]

Acclimatize animals to the experimental conditions for a minimum of one week.
. Dosing:

For oral administration, prepare a suspension of Diaveridine in a suitable vehicle (e.g., 0.5%
methylcellulose).[6]

Administer a single dose (e.g., 10 mg/kg b.w.) via oral gavage.[4][5][6]

For intravenous administration, dissolve Diaveridine in an appropriate solvent and
administer via a suitable vein (e.g., ear vein in pigs).

. Blood Sampling:

Collect blood samples into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5,
1,2,4,6, 8,12, 24, 48, 72 hours) post-dosing.

. Sample Processing:

Centrifuge blood samples to separate plasma.

Store plasma samples at -20°C or lower until analysis.

Prepare plasma samples for analysis using a solid-phase extraction (SPE) method.[4]
. Analytical Method:

Quantify Diaveridine concentrations in plasma using a validated high-performance liquid
chromatography with ultraviolet detection (HPLC-UV) method.[5]

. Data Analysis:

Use non-compartmental kinetic analysis software (e.g., WinNonlin) to determine
pharmacokinetic parameters from the plasma concentration-time data.[5]
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Acute Oral Toxicity Study Protocol

This protocol is a general guideline for an acute oral toxicity study based on the provided
literature.[1][2]

. Animal Models:
Use young adult rodents (e.g., Wistar or Sprague Dawley rats).

House animals individually with ad libitum access to food and water, except for a brief fasting
period before dosing.

. Dosing:
Administer Diaveridine orally at various dose levels to different groups of animals.
Include a control group that receives only the vehicle.

. Observation:

Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14
days.

Record body weights before dosing and at specified intervals throughout the study.
. Necropsy:
At the end of the observation period, euthanize all surviving animals.

Conduct a gross necropsy on all animals (those that died during the study and those
euthanized at the end).

. Data Analysis:
Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Disclaimer: These protocols are intended as a guide and should be adapted to meet the
specific requirements of the research and comply with all applicable animal welfare regulations
and guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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